N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
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Overview
Description
“N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” is a synthetic organic compound Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” likely involves multiple steps:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the pyrrolidinone ring: This could involve cyclization reactions starting from appropriate amine and carbonyl precursors.
Attachment of the phenoxyacetamide moiety: This step might involve amide bond formation through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” can undergo various chemical reactions:
Oxidation: The compound might be oxidized at the cyano group or other reactive sites.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The phenoxy group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
Intermediate in organic synthesis: The compound can be used to synthesize more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Biological studies: Investigating its effects on biological systems.
Industry
Materials science: Possible applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on its specific application:
Pharmaceuticals: It might interact with specific enzymes or receptors, modulating biological pathways.
Catalysis: It could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide: can be compared with other cyano-containing amides or pyrrolidinone derivatives.
Uniqueness
Structural features: The combination of cyano, pyrrolidinone, and phenoxyacetamide groups might confer unique reactivity and properties.
Applications: Its specific structure could make it more suitable for certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)18(3,12-19)20-16(22)11-24-15-7-4-6-14(10-15)21-9-5-8-17(21)23/h4,6-7,10,13H,5,8-9,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWATXBRMYCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC(=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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